Product packaging for Hex-2-ynyl 3,5-dinitrobenzoate(Cat. No.:CAS No. 91803-12-2)

Hex-2-ynyl 3,5-dinitrobenzoate

Cat. No.: B14348891
CAS No.: 91803-12-2
M. Wt: 292.24 g/mol
InChI Key: QZVNBFWAMKHIQF-UHFFFAOYSA-N
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Description

Significance of Alkynyl Esters in Synthetic Chemistry

Alkynyl esters are highly prized intermediates in organic synthesis due to the rich reactivity of the carbon-carbon triple bond. nih.gov These compounds are not merely inert scaffolds but active participants in a wide array of chemical transformations.

Building Blocks for Complex Molecules: The alkyne moiety serves as a linchpin for constructing molecular complexity. It can undergo various reactions, including palladium-catalyzed cross-coupling reactions (like Sonogashira coupling), which allow for the formation of new carbon-carbon bonds. organic-chemistry.org

Cycloaddition Reactions: Alkynyl esters, particularly those conjugated to an electron-withdrawing group like a boronic ester, are excellent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) for synthesizing substituted aromatic and heteroaromatic systems. rsc.org

Precursors to Other Functional Groups: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing stereochemical control. Furthermore, alkynyl esters can be converted into other valuable structures, such as allenes, through isomerization reactions. nih.gov They are also precursors for the synthesis of pyrazinones and other heterocyclic scaffolds through tandem amidation and cyclization processes. acs.org The reactivity of the alkyne can be harnessed to form alkynyl metal carbenoids, which are potent intermediates for reactions like cyclopropanation. acs.org

Contextualization of 3,5-Dinitrobenzoate (B1224709) Esters as Research Probes and Synthetic Intermediates

The 3,5-dinitrobenzoate portion of the molecule is equally significant, providing distinct electronic properties and reactivity that have been exploited in various chemical contexts.

Research Probes for Identification: 3,5-Dinitrobenzoate esters are classically used as derivatizing agents for the identification of alcohols. wikipedia.org Alcohols, which are often liquids, are converted into these ester derivatives, which are typically highly crystalline solids with sharp, well-defined melting points. wikipedia.org This reliable method allows for the unambiguous characterization and identification of alcohol components in a mixture. The high UV absorbance of the dinitroaromatic ring also facilitates detection in chromatographic methods like HPLC.

Activated Synthetic Intermediates: The two nitro groups on the benzene (B151609) ring are powerful electron-withdrawing groups. This electronic feature significantly enhances the reactivity of the ester. The carbonyl carbon becomes more electrophilic, making it more susceptible to nucleophilic attack. Furthermore, the 3,5-dinitrobenzoate group can function as an effective leaving group in certain solvolysis and elimination reactions, where its departure is facilitated by the stabilization of the resulting anion. rsc.org This enhanced reactivity makes these esters useful precursors for more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O6 B14348891 Hex-2-ynyl 3,5-dinitrobenzoate CAS No. 91803-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91803-12-2

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

hex-2-ynyl 3,5-dinitrobenzoate

InChI

InChI=1S/C13H12N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-3,6H2,1H3

InChI Key

QZVNBFWAMKHIQF-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Hex 2 Ynyl 3,5 Dinitrobenzoate

Conventional Esterification Approaches

Conventional methods for synthesizing esters like Hex-2-ynyl 3,5-dinitrobenzoate (B1224709) typically rely on well-established reactions that ensure high conversion of the alcohol precursor.

A primary and highly effective method for preparing 3,5-dinitrobenzoate esters is the reaction of the corresponding alcohol with 3,5-dinitrobenzoyl chloride. researchgate.net This acyl chloride is a reactive derivative of 3,5-dinitrobenzoic acid and readily reacts with nucleophiles such as alcohols. wikipedia.org

The synthesis of the requisite 3,5-dinitrobenzoyl chloride is achieved by treating 3,5-dinitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netwikipedia.org The reaction converts the carboxylic acid's hydroxyl group into a more reactive acyl chloride.

Once prepared, the 3,5-dinitrobenzoyl chloride is reacted with hex-2-yn-1-ol (B147304). The reaction is typically performed in the presence of a base like pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the esterification. wikipedia.org This method is particularly useful for derivatizing alcohols for analytical purposes. wikipedia.org The general procedure avoids the equilibrium limitations of direct Fischer esterification. researchgate.net

Table 1: Conventional Synthesis via Acyl Chloride

Step Reactants Reagents/Conditions Product
1 3,5-Dinitrobenzoic Acid Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅), Reflux 3,5-Dinitrobenzoyl Chloride

The Steglich esterification provides a mild and efficient alternative for synthesizing esters, especially for acid-sensitive or sterically hindered substrates. commonorganicchemistry.comorganic-chemistry.org This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netjocpr.com

The reaction mechanism involves the activation of the carboxylic acid (3,5-dinitrobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with the alcohol (hex-2-yn-1-ol), the addition of a catalytic amount of DMAP significantly accelerates the reaction. organic-chemistry.org DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" is then rapidly acylated by the alcohol to yield the desired product, Hex-2-ynyl 3,5-dinitrobenzoate, and the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. organic-chemistry.orgjocpr.com This protocol avoids the need to prepare the acyl chloride separately and proceeds under gentle conditions. nih.gov

Table 2: Steglich Esterification Parameters

Component Function
3,5-Dinitrobenzoic Acid Carboxylic acid substrate
Hex-2-yn-1-ol Alcohol substrate
Dicyclohexylcarbodiimide (DCC) Coupling agent, activates the carboxylic acid
4-Dimethylaminopyridine (DMAP) Acyl-transfer catalyst

Green Chemistry Principles in Esterification Synthesis

In line with the growing emphasis on sustainable chemical practices, green methodologies have been adapted for ester synthesis. These methods aim to reduce the use of hazardous materials and minimize energy consumption.

Microwave-assisted organic synthesis offers a significant green advantage by dramatically reducing reaction times, often from hours to minutes, and frequently improving yields. researchgate.netmdpi.comorganic-chemistry.org For the synthesis of dinitrobenzoate esters, alcohols can be treated directly with 3,5-dinitrobenzoic acid under microwave irradiation. researchgate.net

This direct esterification is typically catalyzed by a few drops of concentrated sulfuric acid. researchgate.net The use of microwave energy efficiently overcomes the activation barrier of the reaction. organic-chemistry.org An alternative catalytic system involves a solid acid catalyst, such as iron(III) sulfate (B86663) hydrate (B1144303) mixed with concentrated sulfuric acid, which has also proven effective under microwave conditions. mdpi.com This green approach circumvents the need for preparing and using toxic and corrosive intermediates like 3,5-dinitrobenzoyl chloride, which is conventionally synthesized using hazardous reagents like PCl₅ or SOCl₂. researchgate.net The entire process is faster, more energy-efficient, and has a better atom economy. researchgate.netorganic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method (Acyl Chloride) Microwave-Assisted Method
Starting Materials Alcohol, 3,5-Dinitrobenzoyl Chloride Alcohol, 3,5-Dinitrobenzoic Acid
Catalyst Base (e.g., Pyridine) Acid (e.g., H₂SO₄) researchgate.net
Reagent Hazards Uses toxic/corrosive SOCl₂ or PCl₅ researchgate.net Avoids SOCl₂/PCl₅ preparation researchgate.net
Reaction Time 45 - 60 minutes or longer researchgate.net 1 - 5 minutes mdpi.comorganic-chemistry.org

| Byproducts | HCl (neutralized), PCl₃/POCl₃ researchgate.net | Water |

Precursor Synthesis and Functional Group Introduction Strategies

The availability of the starting alcohol, hex-2-yn-1-ol, is critical for the synthesis of the target ester. Its preparation involves specific strategies for introducing the alkyne and alcohol functional groups into a six-carbon chain.

A common and effective method for synthesizing propargylic alcohols like hex-2-yn-1-ol is through the nucleophilic addition of an acetylide to an aldehyde. This approach builds the carbon skeleton and introduces the required hydroxyl group in a single step.

The synthesis of hex-2-yn-1-ol can be achieved via a two-step process:

Formation of an Acetylide: A terminal alkyne, 1-butyne, is treated with a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). The base deprotonates the terminal alkyne, creating a potent nucleophile, the butynilide anion.

Reaction with an Aldehyde: The generated butynilide anion is then reacted with an appropriate aldehyde, in this case, acetaldehyde (B116499) (CH₃CHO). The nucleophilic acetylide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a mild acid (e.g., aqueous ammonium (B1175870) chloride) protonates the resulting alkoxide to yield the final product, hex-2-yn-1-ol.

This synthetic strategy allows for the precise construction of the desired molecular framework and functional groups necessary for the subsequent esterification reactions.

Preparation of 3,5-Dinitrobenzoic Acid Derivatives

The common strategy for synthesizing alkynyl 3,5-dinitrobenzoates involves the initial preparation of 3,5-dinitrobenzoic acid, which is subsequently converted into a more reactive species, most commonly an acid chloride, to enable efficient esterification.

Synthesis of 3,5-Dinitrobenzoic Acid

The foundational precursor, 3,5-dinitrobenzoic acid, is typically synthesized through the nitration of benzoic acid. orgsyn.orgchemicalbook.com This electrophilic aromatic substitution reaction involves treating benzoic acid with a potent nitrating mixture, usually a combination of concentrated sulfuric acid and fuming nitric acid. orgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired dinitration at the meta positions, yielding 3,5-dinitrobenzoic acid. orgsyn.orgchemicalbook.com The crude product is often purified by recrystallization from aqueous ethanol. orgsyn.orgchemicalbook.com

ReagentsTemperature (°C)Reaction TimeYield (%)Reference
Benzoic acid, Conc. H₂SO₄, Fuming HNO₃70-901 hour (or overnight)54-58 orgsyn.org
Benzoic acid, Conc. H₂SO₄, Fuming HNO₃<45, then steam bath, then 1456 weeks (standing), then 4 hours- orgsyn.org
Benzoic acid, H₂SO₄, Fuming HNO₃60, then 80-85, then 100, then 1351 hour, then 0.5-1 hour, then 2 hours70 chemicalbook.com

Conversion to 3,5-Dinitrobenzoyl Chloride

While direct esterification of 3,5-dinitrobenzoic acid with an alcohol is possible, the reaction is often slow and reversible. hansshodhsudha.com To enhance reactivity and achieve higher yields, the carboxylic acid is commonly converted to a more electrophilic derivative, 3,5-dinitrobenzoyl chloride. hansshodhsudha.comsciepub.com This transformation is typically accomplished by treating 3,5-dinitrobenzoic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). hansshodhsudha.comsciepub.com The resulting 3,5-dinitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with alcohols, including alkynyl alcohols, to form the corresponding dinitrobenzoate ester. hansshodhsudha.commdpi.combeilstein-journals.org For instance, the reaction of 3,5-dinitrobenzoyl chloride with an alcohol can be carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. mdpi.comdss.go.th

Alternative Esterification Methods

In recent years, alternative methods have been developed to streamline the synthesis and adhere to the principles of green chemistry by avoiding the preparation and use of hazardous acid chlorides. hansshodhsudha.com

Microwave-Assisted Direct Esterification : One approach involves the direct reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a catalyst under microwave irradiation. hansshodhsudha.comsciepub.com For example, using a few drops of concentrated sulfuric acid or an ionic liquid like (bmim)HSO₄ as a catalyst can facilitate the esterification directly, significantly reducing reaction times. hansshodhsudha.comsciepub.com

Carbodiimide-Mediated Coupling : Another established method for ester formation involves the use of coupling agents. The reaction of 3,5-dinitrobenzoic acid with an alcohol can be mediated by dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). caltech.eduuniv.kiev.ua This method is effective for forming esters under mild conditions. caltech.edu

These methodologies provide a versatile toolkit for the synthesis of 3,5-dinitrobenzoate esters, which can be applied to the specific preparation of this compound from hex-2-yn-1-ol.

Advanced Spectroscopic and Structural Characterization of Hex 2 Ynyl 3,5 Dinitrobenzoate

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For Hex-2-ynyl 3,5-dinitrobenzoate (B1224709) (C13H12N2O6), the expected exact mass can be calculated.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted based on the structure. The molecule would likely undergo fragmentation at the ester linkage and along the alkyne chain. Key fragmentation pathways for alkynes often involve the formation of a resonance-stabilized propargyl cation. For terminal alkynes, a prominent M-1 peak from the loss of a hydrogen atom is common. jove.com In the case of Hex-2-ynyl 3,5-dinitrobenzoate, an internal alkyne, fragmentation would preferentially occur at the C-C bond between the α and β carbons relative to the triple bond. jove.com

Common fragments for 3,5-dinitrobenzoate esters include the 3,5-dinitrobenzoyl cation (m/z 195) and the 3,5-dinitrobenzoic acid ion (m/z 212). For instance, the mass spectrum of methyl 3,5-dinitrobenzoate shows a significant peak for the 3,5-dinitrobenzoyl cation. nist.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Property Predicted Value
Molecular Formula C13H12N2O6
Exact Mass 292.0695 Da

| Key Fragment Ions (m/z) | 195.0093 ([C7H3N2O4]+), 212.0120 ([C7H4N2O5]+), C6H9+ (Hexynyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The spectrum of this compound is expected to be a composite of the vibrations from the 3,5-dinitrobenzoate moiety and the hex-2-ynyl chain.

3,5-Dinitrobenzoate Moiety : This part of the molecule will exhibit strong and characteristic bands. The two nitro groups (NO2) will show strong symmetric and asymmetric stretching vibrations. Aromatic C-H stretching and C=C ring stretching vibrations will also be present. The ester carbonyl (C=O) group will produce a very strong absorption band. spectroscopyonline.com

Hex-2-ynyl Moiety : The internal carbon-carbon triple bond (C≡C) stretch is expected to be a weak band in the IR spectrum due to its low polarity, a characteristic feature of internal alkynes. utdallas.edulibretexts.org This band, however, can be more prominent in the Raman spectrum. nih.gov The aliphatic C-H bonds of the hexynyl chain will show stretching and bending vibrations. pressbooks.pub

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000 3100 - 3000
Aliphatic C-H Stretching 2960 - 2850 2960 - 2850
C≡C (Internal Alkyne) Stretching 2260 - 2190 (weak) 2260 - 2190 (stronger)
C=O (Ester) Stretching 1735 - 1720 (strong) 1735 - 1720 (weak)
NO₂ (Nitro) Asymmetric Stretch 1560 - 1530 (very strong) 1560 - 1530
NO₂ (Nitro) Symmetric Stretch 1360 - 1340 (very strong) 1360 - 1340
C-O (Ester) Stretching 1300 - 1150 1300 - 1150

| Aromatic C=C | Ring Stretching | 1600 - 1450 | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted 1H and 13C NMR spectra of this compound would show distinct signals for the aromatic and aliphatic portions of the molecule.

In the ¹H NMR spectrum, the protons on the aromatic ring are expected to be significantly downfield due to the strong electron-withdrawing effect of the two nitro groups. The protons of the hex-2-ynyl chain will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the alkyne and the ester oxygen.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons attached to the nitro groups will also be significantly downfield. The sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 70-90 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to COOR) ~9.15 d
Aromatic H (para to COOR) ~9.25 t
-OCH₂- ~4.9 t
-CH₂-C≡ ~2.4 m
-CH₂-CH₃ ~1.6 sextet

| -CH₃ | ~1.0 | t |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~162
Aromatic C (ipso to COOR) ~134
Aromatic C (ortho to COOR) ~129
Aromatic C (meta to COOR, ipso to NO₂) ~148
Aromatic C (para to COOR) ~127
-C≡C- (internal) ~75, ~85
-OCH₂- ~53
-CH₂-C≡ ~20
-CH₂-CH₃ ~13

| -CH₃ | ~22 |

X-ray Crystallographic Analysis for Solid-State Structure

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of 3,5-dinitrobenzoate derivatives is often governed by a variety of non-covalent interactions. mdpi.com In a hypothetical crystal structure of this compound, one would expect to observe:

π-π Stacking : The electron-deficient 3,5-dinitrobenzoate rings are likely to engage in π-π stacking interactions. iucr.org

C-H···O Interactions : Hydrogen bonds involving the aromatic and aliphatic C-H donors and the oxygen atoms of the nitro and ester groups as acceptors are expected to be prevalent.

Nitro Group Interactions : Interactions involving the nitro groups, such as NO₂···NO₂ and NO₂···π interactions, can also play a significant role in stabilizing the crystal lattice. iucr.orgnih.gov

These interactions collectively create a stable three-dimensional supramolecular architecture. nih.gov

Determination of Conformational Isomers

The this compound molecule possesses conformational flexibility, primarily around the C-O single bond of the ester group and the C-C single bonds of the hexynyl chain. X-ray crystallography would capture the lowest energy conformer present in the solid state, or potentially multiple conformers if they are close in energy. nih.govacs.org The conformation of flexible molecules in the solid state is a balance between intramolecular forces, which determine the gas-phase geometry, and intermolecular forces, which dictate the crystal packing. nih.gov

Chromatographic Elucidation and Analytical Method Development

Chromatographic methods are essential for the separation, identification, and quantification of compounds like this compound.

Gas Chromatography (GC) : Due to its likely volatility, GC would be a suitable technique. Given the presence of electronegative nitro groups, an Electron Capture Detector (ECD) would provide high sensitivity. epa.gov The thermal lability of nitro compounds requires careful optimization of the injection port and oven temperatures to prevent degradation. epa.govekb.eg The use of 3,5-dinitrobenzoate derivatives for the GC analysis of alcohols is a well-established method. acs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for the analysis of nitroaromatic compounds, often used in the analysis of explosives. asme.org A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water would likely provide good separation. Detection could be achieved using a UV detector, as the dinitroaromatic system is a strong chromophore. ojp.gov

The development of a robust analytical method would involve optimizing parameters such as the column type, mobile phase composition (for HPLC) or temperature program (for GC), and detector settings to achieve the desired sensitivity, selectivity, and resolution.

Gas Chromatography (GC) Retention Data Analysis

A comprehensive review of scientific literature and chemical databases was conducted to obtain gas chromatographic (GC) retention data for this compound. The derivatization of alcohols to their 3,5-dinitrobenzoate esters is a well-established method to facilitate their analysis by gas chromatography, often yielding derivatives with good thermal stability and chromatographic properties.

Despite the common application of this technique, specific retention data, such as retention times or retention indices (e.g., Kovats or Lee indices), for the compound this compound are not available in the public scientific literature and databases accessed. Research has been published on the GC retention behavior of various other 3,5-dinitrobenzoate esters, typically focusing on saturated alkanols or simpler unsaturated alcohols. These studies have established general trends, such as the correlation between the retention time of the derivative and the boiling point of the parent alcohol. However, documented experimental data detailing the specific retention characteristics and chromatographic behavior of the this compound ester on common stationary phases (e.g., polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol) could not be located.

Consequently, a data table and a detailed discussion of research findings on the GC retention of this compound cannot be provided at this time due to the absence of published data. Further experimental work would be required to determine the specific retention parameters for this compound under defined gas chromatographic conditions.

Chemical Reactivity and Transformation Pathways of Hex 2 Ynyl 3,5 Dinitrobenzoate

Reactivity of the Hex-2-ynyl Moiety

The hex-2-ynyl group, an internal alkyne, is characterized by its two π bonds, making it an electron-rich region susceptible to a variety of addition reactions. Unlike terminal alkynes, the internal position of the triple bond means it does not have an acidic acetylenic proton, thus its reactivity is focused on the transformation of the π systems.

Addition reactions are the most common transformations for alkynes, allowing for the conversion of the triple bond into double or single bonds and the introduction of new functional groups.

The catalytic hydrogenation of the internal alkyne in Hex-2-ynyl 3,5-dinitrobenzoate (B1224709) can be controlled to produce either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the catalyst and reaction conditions employed. This stereoselectivity is a powerful tool in organic synthesis.

Syn-Addition (cis-Alkene Formation): The partial hydrogenation of an alkyne to a cis or (Z)-alkene is achieved using a "poisoned" catalyst. jove.com The most common of these is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with lead acetate (B1210297) and quinoline (B57606). masterorganicchemistry.comlibretexts.org The quinoline serves to deactivate the catalyst just enough to prevent the subsequent hydrogenation of the initially formed alkene to an alkane. libretexts.org The reaction mechanism involves the adsorption of molecular hydrogen onto the metal surface, followed by the binding of the alkyne. A sequential, same-side delivery of two hydrogen atoms to the alkyne results in the exclusive formation of the cis-alkene. jove.com

Anti-Addition (trans-Alkene Formation): To obtain the trans or (E)-alkene, a dissolving metal reduction is employed. This typically involves using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.org The mechanism involves the transfer of an electron from the metal to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent. A second electron transfer creates a vinyl anion, which is then protonated to yield the more stable trans-alkene. libretexts.org

Complete Hydrogenation (Alkane Formation): If the goal is to fully saturate the triple bond to form the corresponding alkane (hexyl 3,5-dinitrobenzoate), a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is used with an excess of hydrogen gas. libretexts.org The reaction proceeds through the alkene intermediate, which is immediately hydrogenated to the alkane under these conditions.

Table 1: Stereoselective Hydrogenation of the Hex-2-ynyl Moiety
Desired ProductReagentsStereochemistryMechanism
(Z)-Hex-2-enyl 3,5-dinitrobenzoateH₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)Syn-addition (cis)Surface catalysis with poisoned catalyst
(E)-Hex-2-enyl 3,5-dinitrobenzoateNa or Li in liquid NH₃Anti-addition (trans)Dissolving metal reduction
Hexyl 3,5-dinitrobenzoateH₂ (excess), Pd/C or PtO₂N/A (fully saturated)Complete catalytic hydrogenation

Alkynes undergo electrophilic addition reactions, similar to alkenes, although the reactions are generally more sluggish. lumenlearning.com This reduced reactivity is attributed to the stability of the vinyl cation intermediate that is formed upon protonation of the triple bond. chemistrysteps.com

Addition of Hydrogen Halides (HX): The reaction of Hex-2-ynyl 3,5-dinitrobenzoate with one equivalent of a hydrogen halide (HBr, HCl) proceeds via an electrophilic addition mechanism. masterorganicchemistry.com The initial step is the protonation of the alkyne by the acid to form the most stable vinyl cation intermediate. libretexts.orglibretexts.org For the internal and unsymmetrical hex-2-ynyl group, protonation can occur at either carbon-2 or carbon-3, leading to two possible vinyl cations. The subsequent attack by the halide ion (X⁻) results in a mixture of two isomeric vinyl halides. If two or more equivalents of HX are used, a second addition occurs, typically yielding a geminal dihalide, where both halogens are attached to the same carbon. libretexts.orglibretexts.org

Addition of Halogens (X₂): The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond typically results in anti-addition. openochem.org The mechanism is believed to proceed through a cyclic halonium ion intermediate, similar to alkenes. libretexts.org The nucleophilic attack by a halide ion on the opposite side of the ring leads to the formation of a trans-dihaloalkene. libretexts.org With an excess of the halogen, a second addition reaction can occur to produce a tetrahaloalkane. openochem.org

Table 2: Electrophilic Addition to the Hex-2-ynyl Moiety
ReagentIntermediateProduct (1 equivalent)Stereochemistry/Regiochemistry
HX (e.g., HBr)Vinyl CationMixture of 2-bromohex-2-enyl and 3-bromohex-2-enyl dinitrobenzoatesFollows carbocation stability
X₂ (e.g., Br₂)Cyclic Bromonium Ion(E)-2,3-Dibromohex-2-enyl 3,5-dinitrobenzoateAnti-addition

The sp-hybridized carbon atoms of an alkyne are more electronegative than sp²-hybridized carbons, making alkynes more electrophilic than alkenes. msu.edu Consequently, they can undergo nucleophilic addition, particularly when the triple bond is conjugated with an electron-withdrawing group. acs.org While the dinitrobenzoate group is not directly conjugated to the alkyne in this compound, the triple bond is still susceptible to attack by strong nucleophiles. This mode of reaction is less common than electrophilic addition but can be achieved with soft nucleophiles like thiols or amines under appropriate conditions. acs.org The reaction typically proceeds via a Michael-type conjugate addition if an activating group is present. acs.org

The addition of water across the alkyne triple bond is a key reaction that ultimately yields a ketone. For an unsymmetrical internal alkyne like hex-2-yne, hydration results in a mixture of two different ketones. msu.edubrainly.com

The reaction is typically catalyzed by a combination of sulfuric acid (H₂SO₄) and a mercury(II) salt, such as mercury(II) sulfate (B86663) (HgSO₄). chegg.com The mechanism involves the attack of the alkyne's π bond on the mercuric ion, followed by the nucleophilic attack of a water molecule. This leads to the formation of an organomercury enol intermediate. brainly.com Demercuration with acid yields a neutral enol.

The enol, a compound with a hydroxyl group directly attached to a double-bonded carbon, is generally unstable and rapidly isomerizes to its more stable constitutional isomer, a ketone. chemistrysteps.com This rapid interconversion is known as keto-enol tautomerism. chemistrysteps.comleah4sci.com The equilibrium heavily favors the keto form. openstax.org

For this compound, the addition of the hydroxyl group can occur at either C-2 or C-3, leading to two different enol intermediates, which then tautomerize to give a mixture of Hexan-2-one and Hexan-3-one, with the dinitrobenzoate group being cleaved off during the reaction. brainly.compearson.com

The acid-catalyzed tautomerization mechanism involves two main steps:

Protonation of the enol's double bond at the carbon atom, which forms a resonance-stabilized carbocation with the positive charge on the oxygen atom. leah4sci.comjove.comyoutube.com

Deprotonation of the hydroxyl group by a water molecule to yield the final ketone product. openstax.orgyoutube.com

The alkyne functionality can participate in a variety of cyclization and rearrangement reactions, often triggered by electrophiles, radicals, or thermal conditions.

Cyclization Reactions: The triple bond of the hex-2-ynyl moiety can act as a terminating group in cationic cyclization reactions. rsc.org If a suitable initiating group (e.g., an alkene) is present elsewhere in a molecule, an acid-catalyzed process can lead to the formation of cyclic structures where the alkyne traps the cationic intermediate. Alkynes can also participate in pericyclic reactions, such as [3+2] cycloadditions with species like azides to form triazoles, a reaction famously used in "click" chemistry. libretexts.org Other metal-free cyclization methods, such as those promoted by electrophiles (e.g., I₂), bases, or radicals, can be used to construct various heterocyclic and carbocyclic systems. chim.it

Rearrangement Reactions: Alkynyl esters can undergo specific rearrangement reactions. For instance, certain alkynyl ethers are known to undergo lumenlearning.comlumenlearning.com-sigmatropic rearrangements. nih.gov While not directly applicable to the ester itself, this highlights the potential for rearrangements in related systems. Another class of reactions involves the isomerization of internal alkynes to terminal alkynes, known as the alkyne zipper reaction, which occurs under strongly basic conditions. mdpi.com However, this is unlikely to be a clean reaction for this compound due to the ester's sensitivity to strong bases. More general rearrangement types, like those involving carbocation intermediates (e.g., alkyl or hydride shifts), could potentially occur if a carbocation is formed adjacent to the alkyne moiety under specific reaction conditions. youtube.com

Addition Reactions to the Alkyne Functionality

Reactivity of the Ester Moiety

The ester group in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups on the aromatic ring. These groups pull electron density away from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to reaction with nucleophiles.

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be performed under acidic or basic conditions. For this compound, this reaction would yield 3,5-dinitrobenzoic acid and hex-2-yn-1-ol (B147304).

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the electrophilic carbonyl carbon. This process is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the base.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by a weak nucleophile like water. This mechanism is reversible.

Transesterification is a related process where the alkoxy group of an ester is exchanged with another alcohol. Renfrow and Chaney developed a method for the direct identification of the alcohol component of esters by heating them with 3,5-dinitrobenzoic acid in the presence of sulfuric acid, effectively performing a transesterification to yield the corresponding 3,5-dinitrobenzoate ester. This indicates that this compound can undergo transesterification with other alcohols, particularly under acid catalysis.

Reaction TypeTypical ReagentsProductsMechanism Notes
Base-Catalyzed HydrolysisAqueous NaOH or KOH3,5-Dinitrobenzoate salt, Hex-2-yn-1-olIrreversible; proceeds via nucleophilic acyl substitution.
Acid-Catalyzed HydrolysisAqueous H₂SO₄ or HCl3,5-Dinitrobenzoic acid, Hex-2-yn-1-olReversible; equilibrium-controlled process.
TransesterificationAlcohol (R'-OH), Acid or Base CatalystNew 3,5-Dinitrobenzoate ester (from R'-OH), Hex-2-yn-1-olEquilibrium can be shifted by using an excess of the new alcohol.

The reactions of the ester moiety are classic examples of nucleophilic acyl substitution. libretexts.org This class of reactions proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition Step: A nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the carbon is sp³ hybridized. masterorganicchemistry.comyoutube.com

Elimination Step: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (in this case, the hex-2-yn-1-oxide anion or its protonated form). masterorganicchemistry.com

Under basic or nucleophilic conditions: A negatively charged or strong neutral nucleophile directly attacks the carbonyl carbon. The reaction is favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

Under acidic conditions: The carbonyl oxygen is first protonated by the acid catalyst. This protonation increases the positive charge on the carbonyl carbon, activating it for attack by even weak nucleophiles. byjus.comyoutube.com

Reactivity of the 3,5-Dinitroaromatic Moiety

The two nitro groups dominate the reactivity of the aromatic ring. They are powerful electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution but activate it for other types of reactions.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing functional groups. wikipedia.orgmasterorganicchemistry.com This conversion of a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group dramatically alters the ring's reactivity. masterorganicchemistry.com A wide variety of reagents can be employed to achieve this transformation, with the final product depending on the specific reducing agent and reaction conditions. wikipedia.org

Common reduction pathways include:

Reduction to Anilines: This is the most common transformation, typically achieved through catalytic hydrogenation or with metals in acidic media. wikipedia.orgmasterorganicchemistry.com

Partial Reduction to Hydroxylamines: Milder reducing agents or controlled conditions can stop the reduction at the hydroxylamine (B1172632) stage. wikipedia.org

Reductive Coupling to Azo or Hydrazine (B178648) Compounds: Certain reagents, particularly in basic or neutral media, can lead to bimolecular reduction products. wikipedia.orgmasterorganicchemistry.com

The selective reduction of one nitro group in a dinitro compound can be challenging but is sometimes possible with specific reagents that show chemoselectivity. organic-chemistry.org

Product TypeTypical Reagents and ConditionsGeneral Transformation
Aniline (Diamine)H₂, Pd/C, PtO₂, or Raney Ni; Fe, Sn, or Zn in acidic media (e.g., HCl)Ar-NO₂ → Ar-NH₂ wikipedia.orgmasterorganicchemistry.com
HydroxylamineZinc dust in aqueous NH₄Cl; Raney Ni and hydrazine at low temperaturesAr-NO₂ → Ar-NHOH wikipedia.org
Azo CompoundLiAlH₄; NaBH₄ with catalysts2 x Ar-NO₂ → Ar-N=N-Ar masterorganicchemistry.com
Hydrazine CompoundExcess zinc metal with base2 x Ar-NO₂ → Ar-NH-NH-Ar wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

However, for the SNAr mechanism to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.orgnih.gov This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro groups through resonance, thereby stabilizing the intermediate. libretexts.orgyoutube.com

In the case of this compound, the two nitro groups are located at the 3 and 5 positions relative to the ester group at position 1. This is a meta relationship. If a nucleophile were to attack a carbon atom bearing a leaving group at positions 2, 4, or 6, the nitro groups would be ortho or para to the reaction site and would provide stabilization. However, the parent molecule lacks a suitable leaving group (like a halide) at these positions. If the ester group itself were to be considered a potential leaving group in an SNAr reaction, the nitro groups are meta to it. This meta-positioning prevents direct resonance stabilization of the negative charge of the potential Meisenheimer intermediate by the nitro groups. libretexts.org Consequently, nucleophilic aromatic substitution on the ring of this compound is not a favored reaction pathway under typical SNAr conditions.

Computational and Theoretical Chemistry Studies on Hex 2 Ynyl 3,5 Dinitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in determining the electronic structure of a molecule. For Hex-2-ynyl 3,5-dinitrobenzoate (B1224709), these calculations would reveal the distribution of electrons within the molecule, which is crucial for understanding its chemical and physical properties. The presence of the electron-withdrawing nitro groups on the benzene (B151609) ring significantly influences the electronic environment.

The electronic structure of nitroaromatic compounds is a subject of considerable interest. mdpi.comnih.gov Theoretical studies on molecules like nitrobenzene (B124822) have employed methods such as the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation (MS-CASPT2) to investigate their electronic states. nih.gov For Hex-2-ynyl 3,5-dinitrobenzoate, similar high-level calculations would be necessary to accurately describe its excited states and potential photochemical behavior.

The key electronic properties that can be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the strong electron-withdrawing nature of the two nitro groups is expected to lower the energy of the LUMO, centered on the dinitrobenzoyl moiety, leading to a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack.

Table 1: Expected Electronic Properties of this compound based on Analogous Compounds

Property Expected Characteristic Rationale
HOMO Energy Relatively low Influence of electron-withdrawing nitro groups and ester functionality.
LUMO Energy Significantly low Strong electron-accepting character of the 3,5-dinitrophenyl group.
HOMO-LUMO Gap Small Indicates potential for high reactivity, particularly as an electrophile.

| Dipole Moment | High | Due to the presence of polar nitro and ester groups. |

This table is predictive and based on theoretical principles and data from related nitroaromatic compounds.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and, consequently, the geometry and energetics of molecules. DFT calculations, often using functionals like B3LYP, are instrumental in predicting the three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation.

For this compound, DFT calculations would be employed to optimize its molecular geometry. This would involve determining key bond lengths, bond angles, and dihedral angles. The geometry of the 3,5-dinitrobenzoate group is expected to be largely planar, with the two nitro groups potentially slightly twisted out of the plane of the benzene ring. The hex-2-ynyl ester chain, with its sp-hybridized carbon atoms in the alkyne group, will have a linear C-C≡C-C segment.

The energetics of the molecule, including its heat of formation and conformational stability, can also be calculated using DFT. By mapping the potential energy surface, different conformers of the hex-2-ynyl chain can be identified, and their relative energies can be determined.

Table 2: Predicted Optimized Geometrical Parameters for this compound from DFT Calculations (based on related structures)

Parameter Functional Group Expected Value
C-N Bond Length Nitro Group ~1.47 - 1.49 Å
N-O Bond Length Nitro Group ~1.21 - 1.23 Å
C=O Bond Length Ester Group ~1.20 - 1.22 Å
C-O Bond Length Ester Group ~1.33 - 1.36 Å
C≡C Bond Length Alkyne Group ~1.20 - 1.22 Å
O-N-O Bond Angle Nitro Group ~123° - 125°

| C-C-O Bond Angle | Ester Linkage | ~110° - 112° |

Note: These values are estimations based on DFT studies of similar nitroaromatic esters and may vary in the actual molecule.

Simulation and Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The simulated IR spectrum is obtained by calculating the vibrational frequencies of the molecule. Specific vibrational modes can be assigned to different functional groups, aiding in the interpretation of experimental IR spectra. Key expected vibrational frequencies for this compound would include the symmetric and asymmetric stretching of the nitro groups, the carbonyl stretch of the ester, and the characteristic C≡C stretch of the alkyne.

NMR chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts for the aromatic protons of the 3,5-dinitrobenzoate ring are expected to be significantly downfield due to the strong deshielding effect of the nitro groups.

Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. For this compound, the spectrum is likely to be dominated by π → π* transitions within the aromatic system.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Functional Group/Proton Predicted Wavenumber/Chemical Shift
IR N-O asymmetric stretch ~1530 - 1560 cm⁻¹
IR N-O symmetric stretch ~1340 - 1370 cm⁻¹
IR C=O stretch ~1720 - 1740 cm⁻¹
IR C≡C stretch ~2100 - 2260 cm⁻¹
¹H NMR Aromatic Protons δ ~8.5 - 9.5 ppm
¹H NMR Methylene Protons (adjacent to alkyne) δ ~2.0 - 2.5 ppm
¹³C NMR Carbonyl Carbon δ ~160 - 165 ppm

| ¹³C NMR | Aromatic Carbons (attached to NO₂) | δ ~148 - 150 ppm |

These are approximate values based on spectroscopic data of analogous 3,5-dinitrobenzoate esters and general trends in NMR and IR spectroscopy.

Mechanistic Investigations through Computational Modeling

Computational modeling provides a powerful lens through which to study reaction mechanisms at a molecular level. For this compound, theoretical investigations can be conducted to explore its reactivity in various chemical transformations. DFT is a common tool for mapping out reaction pathways, locating transition states, and calculating activation energies.

Potential areas of mechanistic investigation for this compound include its hydrolysis, both under acidic and basic conditions, and its participation in cycloaddition reactions involving the alkyne functionality. For instance, the mechanism of nucleophilic attack at the carbonyl carbon of the ester group can be modeled to understand the factors influencing the rate of hydrolysis. The calculations would involve identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

The impact of the electron-withdrawing 3,5-dinitrobenzoyl group on the reactivity of the hex-2-ynyl chain could also be a focus of computational studies. For example, the acidity of the propargylic protons could be assessed, and the molecule's propensity to undergo reactions such as the Sonogashira coupling could be theoretically evaluated.

Analysis of Intramolecular and Intermolecular Interactions

The structure, stability, and physical properties of a molecular system are governed by a delicate balance of intramolecular and intermolecular interactions. Computational methods are essential for characterizing and quantifying these forces.

Intramolecular Interactions: Within a single molecule of this compound, various non-covalent interactions can be analyzed. These may include weak hydrogen bonds, such as C-H···O interactions between the alkyl chain and the oxygen atoms of the nitro or ester groups. The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that can be used to identify and characterize these interactions through the analysis of the electron density topology.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other. These intermolecular forces dictate properties such as melting point, boiling point, and solubility. The primary intermolecular interactions expected for this compound are dipole-dipole interactions, arising from the polar nature of the molecule, and van der Waals forces. There is also the potential for π-π stacking interactions between the electron-deficient aromatic rings of neighboring molecules. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies, providing a detailed understanding of the nature of these intermolecular forces.

Role As a Synthetic Intermediate and Advanced Derivatization Applications

Strategic Utility in Complex Organic Synthesis

The strategic importance of hex-2-ynyl 3,5-dinitrobenzoate (B1224709) in complex organic synthesis lies in the distinct reactivity of its functional groups. The alkyne moiety provides a handle for a variety of coupling reactions, such as the Sonogashira, Glaser, and Click reactions, allowing for the construction of intricate carbon skeletons. The 3,5-dinitrobenzoate group, being a good leaving group, can facilitate nucleophilic substitution reactions. Furthermore, the electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring activates the ester for specific transformations.

While detailed synthetic pathways utilizing hex-2-ynyl 3,5-dinitrobenzoate are not extensively documented in publicly available literature, its structural motifs are present in precursors for more complex molecules. For instance, related dinitrobenzoate derivatives are employed in the synthesis of complex natural products and their analogues. rsc.org The strategic placement of the alkyne and the dinitrobenzoate ester within the same molecule allows for sequential and orthogonal chemical modifications, a key principle in modern synthetic strategy.

Derivatization for Characterization of Alcohols, Including Hex-2-ynol

A primary and well-established application of the 3,5-dinitrobenzoate moiety is in the derivatization of alcohols for their characterization. missouri.eduhansshodhsudha.com 3,5-Dinitrobenzoyl chloride, the precursor to this compound, is a common reagent used to convert alcohols into their corresponding 3,5-dinitrobenzoate esters. missouri.eduwikipedia.org These esters are typically solid, crystalline compounds with sharp melting points, which can be used for the identification and purification of the parent alcohol. missouri.edu

The reaction involves the treatment of an alcohol, such as hex-2-yn-1-ol (B147304), with 3,5-dinitrobenzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.orgnemi.gov The resulting this compound would be a solid derivative whose melting point could be used to confirm the identity of the original hex-2-yn-1-ol. This technique is particularly useful for distinguishing between different isomeric alcohols or for identifying unknown alcohols. missouri.edu The use of 3,5-dinitrobenzoyl chloride for derivatization is a classic method in qualitative organic analysis. hansshodhsudha.comresearchgate.net

Table 1: Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride

Alcohol Derivative Purpose Reference
General Alcohols 3,5-Dinitrobenzoate Esters Characterization via melting point missouri.eduhansshodhsudha.com
Hex-2-yn-1-ol This compound Identification and purification cardiff.ac.uk
Poly(ethylene glycol)-600 PEG-600 3,5-dinitrobenzoate Quantification by HPLC nemi.gov

Development of Functionalized Derivatives for Material Science Applications

The structural features of this compound also make it an interesting building block for the synthesis of new materials. The rigid alkyne unit can be incorporated into polymers or larger molecular architectures, while the dinitroaromatic system can impart specific electronic properties.

Exploration in Nonlinear Optical Materials (NLO)

There is growing interest in organic molecules with nonlinear optical (NLO) properties for applications in photonics and optoelectronics, such as optical frequency conversion and optical limiting. researchgate.netmdpi.com The NLO response of a molecule is often associated with a donor-π-acceptor (D-π-A) structure.

The alkyne in this compound can serve as part of the π-bridge. Through synthetic modifications, an electron-donating group could be attached to the other end of the hexynyl chain, creating a D-π-A molecule. The investigation of such derivatives could lead to the development of novel NLO materials. Research on similar structures, such as 3-aminopyridinium 3,5-dinitrobenzoate, has shown promising NLO activity. researchgate.netscilit.com

Table 2: Research Findings on Dinitrobenzoate Derivatives in NLO Materials

Compound Key Finding Application Reference
3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) Exhibits nonlinear optical activity. Opto-electronic and photonic applications. researchgate.netscilit.com
Quinolinium 3,5-dinitrobenzoate (DNBAQ) Synthesized as an organic NLO crystal. Nonlinear optical applications. researchgate.net
Dibenzylideneacetone derivatives Show potential for optical frequency conversion. Photonic applications. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing Hex-2-ynyl 3,5-dinitrobenzoate, and how is it characterized?

Methodological Answer: this compound is synthesized via esterification of 3,5-dinitrobenzoic acid with hex-2-yn-1-ol. A typical procedure involves:

  • Reagents : 3,5-Dinitrobenzoyl chloride (or activated acid) and hex-2-yn-1-ol in anhydrous conditions.
  • Conditions : Catalyzed by a base (e.g., pyridine) or acid (e.g., H₂SO₄) under reflux in a non-polar solvent (e.g., dichloromethane) .
  • Purification : Recrystallization from ethanol or methanol yields pure crystals.

Q. Characterization Methods :

  • Melting Point : Compare with literature values (e.g., methyl and ethyl analogs: 107–109°C and 94–95°C, respectively) .
  • Spectroscopy :
    • IR : Confirm ester carbonyl (~1720 cm⁻¹) and nitro group (~1530 cm⁻¹) stretches .
    • ¹H/¹³C NMR : Identify alkyne protons (δ ~2.0–3.0 ppm) and aromatic signals (δ ~8.5–9.5 ppm) .
  • Mass Spectrometry : Molecular ion peak (e.g., ethyl analog: m/z 240.17) .

Q. How is this compound used to identify unknown alcohols in organic chemistry?

Methodological Answer : This compound serves as a crystalline derivative for alcohol identification:

Derivatization : React the unknown alcohol with 3,5-dinitrobenzoyl chloride to form the ester.

Melting Point Analysis : Compare the product’s melting point with a database (e.g., methyl 3,5-dinitrobenzoate: 107–109°C ).

Spectral Confirmation : Use IR/NMR to verify structural features (e.g., alkyne vs. alkyl chains) .
Advantage : High melting points and distinct spectral signatures reduce ambiguity in identification.

Q. What are the stability considerations for this compound under laboratory storage and reaction conditions?

Methodological Answer :

  • Thermal Stability : Decomposes above 150°C, releasing NOₓ gases. Avoid prolonged heating .
  • Light Sensitivity : Nitro groups may photodegrade; store in amber vials.
  • Hydrolysis : Susceptible to base-mediated hydrolysis (e.g., NaOH/ethanol). Monitor pH in aqueous workups .
  • Storage : Keep in a desiccator at 0–4°C to prevent moisture absorption .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of 3,5-dinitrobenzoate derivatives?

Methodological Answer :

  • Graph Set Analysis : Use X-ray crystallography to classify hydrogen bonds (e.g., Etter’s notation for C=O⋯H–O interactions) .
  • Case Study : Potassium 3,5-dinitrobenzoate forms a 2D hydrogen-bonded network, enhancing thermal stability for optical applications .
  • Computational Modeling : DFT studies predict intermolecular interactions (e.g., nitro group polarity vs. alkyne hydrophobicity) .

Q. What advanced applications does this compound have in material science?

Methodological Answer :

  • Nonlinear Optics (NLO) : Derivatives like potassium 3,5-dinitrobenzoate exhibit third-order NLO properties due to electron-withdrawing nitro groups. Measure via Z-scan techniques .
  • Polymer Synthesis : Act as crosslinkers in alkynyl-containing polymers (e.g., click chemistry with azides) .
  • Single-Crystal Growth : Optimize solvent evaporation rates to grow defect-free crystals for X-ray studies .

Q. How can researchers assess the environmental impact of this compound?

Methodological Answer :

  • Aquatic Toxicity Testing : Follow OECD Guidelines 201/202 using Daphnia magna or algae. Reference GHS Category 4 (H413) for long-term hazards .
  • Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown.
  • Waste Disposal : Incinerate at certified facilities with NOₓ scrubbers. Avoid landfill disposal due to groundwater risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.